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Compound of Interest

Compound Name: 4-Bromo-3-ethynylphenol

Cat. No.: B15321095

An Examination of a Novel Molecular Structure

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide addresses the molecular structure and properties of 4-Bromo-3-
ethynylphenol. Following a comprehensive search of chemical databases and scientific
literature, it has been determined that this specific molecule is not documented as a known
compound. Consequently, there is no available data regarding its synthesis, physical and
chemical properties, spectroscopic information, or biological activity. This guide outlines the
predicted structure based on its IUPAC name and discusses the potential characteristics and
research avenues that could be explored should this molecule be synthesized in the future.

Introduction to 4-Bromo-3-ethynylphenol

The name 4-Bromo-3-ethynylphenol describes a phenol ring substituted with a bromine atom
at the fourth position and an ethynyl (acetylenic) group at the third position relative to the
hydroxyl group. While public chemical databases such as PubChem and CAS (Chemical
Abstracts Service) do not contain entries for this specific molecule, we can deduce its
theoretical structure.

Predicted Molecular Structure:
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The predicted structure consists of a benzene ring with three functional groups:
¢ A hydroxyl (-OH) group, defining it as a phenol.

e Abromine (-Br) atom at position 4.

e An ethynyl (-C=CH) group at position 3.

Predicted Physicochemical Properties

In the absence of experimental data, computational methods could be employed to predict the
physicochemical properties of 4-Bromo-3-ethynylphenol. These predictions would be
valuable for any future research involving its synthesis and handling. A summary of such
potential data is presented in the table below.

Predicted Value
Property Method of Prediction
(Exemplary)

Molecular Formula CsHsBrO

Molecular Weight 197.03 g/mol

IUPAC Name 4-Bromo-3-ethynylphenol

SMILES String C1=C(C=C(C(=C1)0O)Br)C#C

LogP 25-35 ALOGPS, ChemDraw

pKa 8.0-9.0 ACD/Labs, MarvinSketch
Boiling Point Not readily predictable

Melting Point Not readily predictable

Solubility Poorly soluble in water Based on structural analogs

Potential Synthesis and Experimental Protocols

As 4-Bromo-3-ethynylphenol is not a commercially available compound, its synthesis would
be a primary objective for any research. A potential synthetic route could involve a Sonogashira
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coupling reaction, a common method for forming carbon-carbon bonds between a terminal
alkyne and an aryl halide.

Proposed Synthetic Workflow

A logical workflow for the synthesis and characterization of 4-Bromo-3-ethynylphenol is
outlined below.
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Starting Material:
3-Bromo-4-hydroxybenzaldehyde or
2-Bromo-5-ethynylanisole
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Caption: Proposed workflow for the synthesis and characterization of 4-Bromo-3-
ethynylphenol.
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Detailed Hypothetical Experimental Protocol:
Sonogashira Coupling

o Reactant Preparation: A suitable starting material, such as a protected 3-bromo-4-
iodophenol, would be dissolved in an appropriate solvent (e.g., tetrahydrofuran or
dimethylformamide).

» Catalyst Addition: A palladium catalyst (e.g., Pd(PPhs)s) and a copper(l) co-catalyst (e.g.,
Cul) would be added to the reaction mixture.

» Alkyne Addition: A protected alkyne, such as (trimethylsilyl)acetylene, would be added,
followed by a base (e.g., triethylamine or diisopropylethylamine).

» Reaction Conditions: The reaction would be stirred under an inert atmosphere (e.g., nitrogen
or argon) at room temperature or with gentle heating until completion, monitored by thin-
layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

» Workup and Purification: Upon completion, the reaction mixture would be quenched,
extracted, and the crude product purified by column chromatography.

» Deprotection: The protecting groups on the hydroxyl and/or ethynyl functionalities would be
removed under appropriate conditions to yield the final product.

Potential Applications in Drug Discovery and
Research

Phenolic compounds with halogen and alkyne functionalities are of significant interest in
medicinal chemistry and materials science.

Role in Signaling Pathways

While no signaling pathways involving 4-Bromo-3-ethynylphenol have been described, its
structural motifs suggest potential interactions with various biological targets. For instance,
phenolic compounds are known to interact with a range of enzymes and receptors. The ethynyl
group can act as a reactive handle for covalent modification or as a pharmacophore for specific
binding interactions.
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A hypothetical signaling pathway where a molecule with these features could play a role is in
the inhibition of protein kinases, which are crucial in many disease-related signaling cascades.
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Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion and Future Directions

4-Bromo-3-ethynylphenol represents a novel chemical entity with no current record in the
scientific literature. This guide has provided a theoretical overview of its structure, potential
properties, and a plausible synthetic route. The synthesis and characterization of this molecule
would be the first step toward exploring its potential applications. Future research could focus
on its biological activity, its utility as a building block in organic synthesis, and its potential role
in the development of new therapeutic agents or functional materials. The lack of existing data
presents a unique opportunity for novel research and discovery in the field of synthetic and
medicinal chemistry.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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